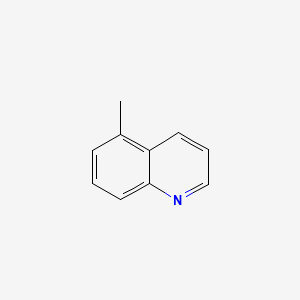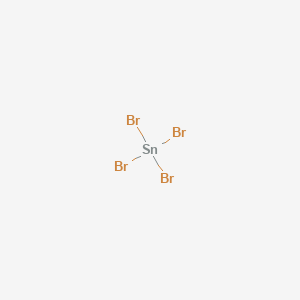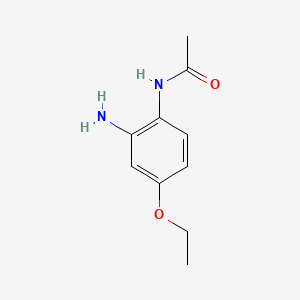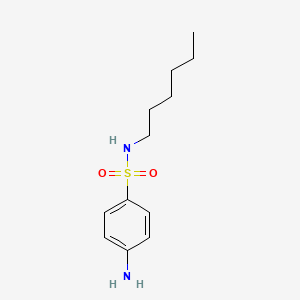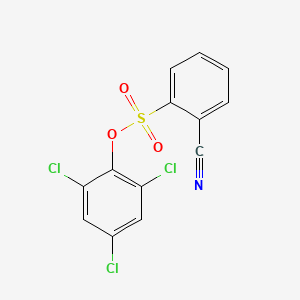
2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate is a biochemical compound with the molecular formula C13H6Cl3NO3S and a molecular weight of 362.62 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate are not detailed in the search results. The molecular weight is known to be 362.62 g/mol .Aplicaciones Científicas De Investigación
Organic Luminescent Materials
Scientific Field
This application falls under the field of Material Science , specifically Organic Luminescent Materials .
Application Summary
TTM radicals are used in the development of high-performance luminescent radical-based materials for application in organic light-emitting diodes (OLEDs) .
Methods and Procedures
Quantum chemistry methods are employed to investigate a series of donor–acceptor (D–A) type monoradical molecules based on the TTM acceptor and triarylamine (TPA) donor .
Results and Outcomes
The introduction of donor fragments can help to tune the luminescent properties of the monoradical molecule. The electron donating abilities of donor fragments are negatively associated with both the stability and photoluminescence quantum yield (PLQY) .
Near-Infrared Photothermal Conversion
Scientific Field
This application is in the field of Photothermal Therapy .
Application Summary
TTM radicals are used in controlling the intramolecular charge transfer and near-infrared photothermal conversion .
Methods and Procedures
Different quantities of diphenylamine (DPA) units are incorporated into the TTM radicals from various directions .
Results and Outcomes
When multi-DPA units are introduced on the unilateral arm of the TTM unit, the absorption maximum red shifts to 675 nm for TTM-BDPA and 717 nm for TTM-TDPA . Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .
Spintronics
Scientific Field
This application falls under the field of Physics , specifically Spintronics .
Application Summary
TTM radicals are promising for a wide range of applications in spintronics .
Methods and Procedures
The electronic system of open-shell radical emitters does not feature dark triplet states and therefore avoids detrimental spin-statistics .
Results and Outcomes
Radical emitters based on TTM exhibit doublet state electronics in both the ground state (D 0) and as the first excited state (D 1) and can therefore overcome the theoretical efficiency limit of traditional closed shell emitters .
Batteries
Scientific Field
This application is in the field of Energy Storage , specifically Batteries .
Application Summary
Propiedades
IUPAC Name |
(2,4,6-trichlorophenyl) 2-cyanobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3NO3S/c14-9-5-10(15)13(11(16)6-9)20-21(18,19)12-4-2-1-3-8(12)7-17/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBVDFYANWSZLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801255109 |
Source


|
| Record name | 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate | |
CAS RN |
1171919-29-1 |
Source


|
| Record name | 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


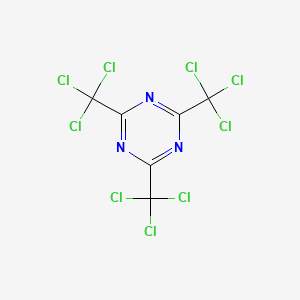
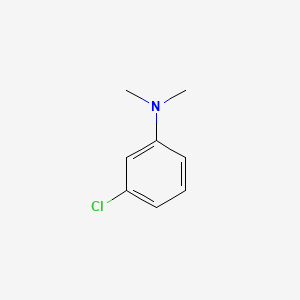
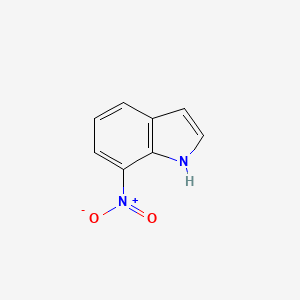

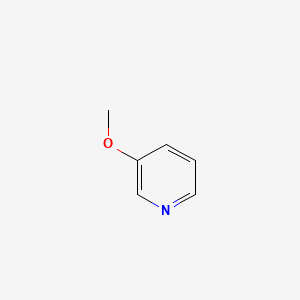

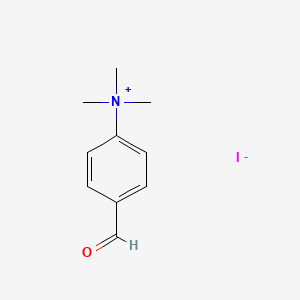
![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1294700.png)
